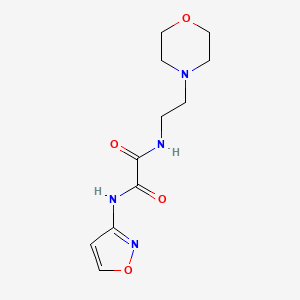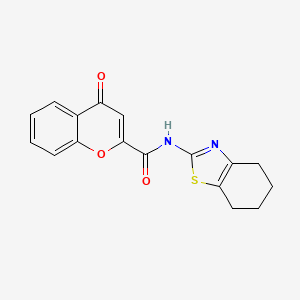
4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining chromene and thiazole moieties, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including colorectal cancer .
Mode of Action
The compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide interacts with the c-Met receptor tyrosine kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in tumor growth .
Biochemical Pathways
The compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide affects the c-Met signaling pathway . By inhibiting the c-Met receptor, it disrupts the downstream effects of this pathway, which include cell proliferation, survival, and migration . This disruption can lead to a decrease in tumor growth and spread .
Pharmacokinetics
The pharmacokinetic properties of the compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . In silico studies have shown that this compound has desirable drug-likeness and oral bioavailability characteristics .
Result of Action
The molecular and cellular effects of the action of the compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide include a decrease in cell proliferation and survival, leading to a reduction in tumor growth . Additionally, this compound has shown significant cytotoxic activities in colorectal cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps. One common method begins with the preparation of the thiazole ring, which is achieved by reacting 2-aminothiophenol with α-bromoacetophenone under basic conditions to form 2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetophenone . This intermediate is then subjected to a cyclization reaction with salicylaldehyde in the presence of a base to form the chromene ring . Finally, the carboxamide group is introduced through an amidation reaction with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
- 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan
- N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Uniqueness
4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4H-chromene-2-carboxamide is unique due to its combined chromene and thiazole structure, which imparts distinct biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUAFARKCWCBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B2700089.png)
![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)
![3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)

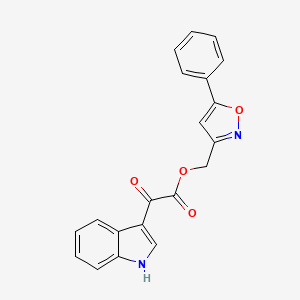
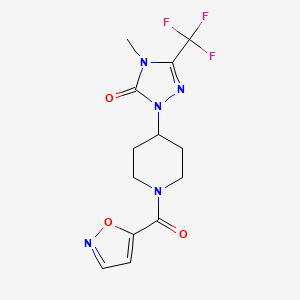
![2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)


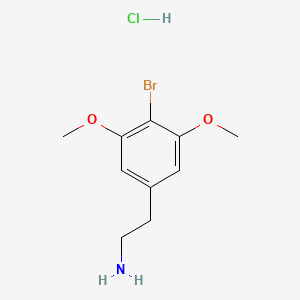
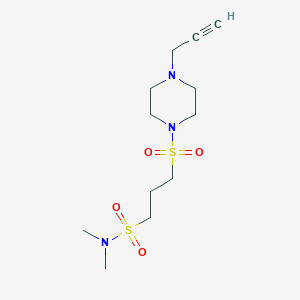

![2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B2700111.png)
